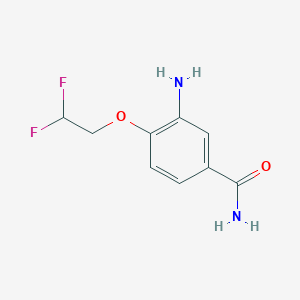

3-Amino-4-(2,2-difluoroethoxy)benzamide

Description

BenchChem offers high-quality 3-Amino-4-(2,2-difluoroethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2,2-difluoroethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-(2,2-difluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCGPMSCGPCLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 3-Amino-4-(2,2-difluoroethoxy)benzamide: A Technical Guide for Drug Discovery

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of approved therapeutic agents. This technical guide delves into the promising, yet underexplored, therapeutic potential of a novel benzamide derivative, 3-Amino-4-(2,2-difluoroethoxy)benzamide. By integrating established knowledge of the 3-aminobenzamide pharmacophore with the strategic incorporation of a difluoroethoxy moiety, this molecule is rationally designed to exhibit enhanced drug-like properties and potent biological activity. This document provides a comprehensive roadmap for its preclinical evaluation, with a primary focus on its hypothesized mechanism as a Poly(ADP-ribose) polymerase (PARP) inhibitor for applications in oncology. Detailed, field-proven protocols for chemical synthesis, in vitro validation, and in vivo efficacy studies are presented to guide researchers in unlocking the full therapeutic potential of this compound.

Introduction: Rationale for the Design of 3-Amino-4-(2,2-difluoroethoxy)benzamide

The benzamide functional group is a privileged structure in drug discovery, known for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[1] The parent compound, 3-aminobenzamide, is a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4]

The primary hypothesis for the therapeutic potential of 3-Amino-4-(2,2-difluoroethoxy)benzamide lies in its function as a PARP inhibitor. The 3-aminobenzamide core is expected to mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP enzymes.[3]

The strategic addition of the 4-(2,2-difluoroethoxy) group is intended to confer several advantages:

-

Enhanced Metabolic Stability: Fluorine substitution is a common medicinal chemistry strategy to block metabolically labile sites. The difluoro group on the ethoxy chain is anticipated to reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially leading to an improved pharmacokinetic profile.[5][6][7]

-

Modulated Lipophilicity and Permeability: The incorporation of fluorine can increase lipophilicity, which may enhance cell membrane permeability and oral bioavailability.[8][9]

-

Improved Target Engagement: The electronic properties of the C-F bond can influence the overall electron distribution of the molecule, potentially leading to stronger interactions with the PARP active site.

This guide outlines a comprehensive preclinical development workflow to rigorously test these hypotheses and fully characterize the therapeutic potential of 3-Amino-4-(2,2-difluoroethoxy)benzamide.

Caption: Rationale for the design of 3-Amino-4-(2,2-difluoroethoxy)benzamide.

Proposed Chemical Synthesis

A plausible synthetic route to 3-Amino-4-(2,2-difluoroethoxy)benzamide can be adapted from established methods for the synthesis of 4-alkoxy-3-nitrobenzamides.[9][10] The general strategy involves the nucleophilic aromatic substitution of a suitable starting material, followed by reduction of the nitro group and amidation.

Synthetic Workflow

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid

-

To a solution of 3-nitro-4-chlorobenzoic acid in a suitable aprotic polar solvent (e.g., DMF or DMSO), add 2,2-difluoroethanol and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid.

Step 2: Synthesis of 4-(2,2-Difluoroethoxy)-3-nitrobenzamide

-

Suspend 4-(2,2-difluoroethoxy)-3-nitrobenzoic acid in an inert solvent (e.g., dichloromethane).

-

Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in a fresh portion of inert solvent and cool in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonium hydroxide, and stir until the reaction is complete.

-

Collect the precipitated product by filtration, wash with water, and dry to obtain 4-(2,2-difluoroethoxy)-3-nitrobenzamide.

Step 3: Synthesis of 3-Amino-4-(2,2-difluoroethoxy)benzamide

-

Dissolve 4-(2,2-difluoroethoxy)-3-nitrobenzamide in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final compound, 3-Amino-4-(2,2-difluoroethoxy)benzamide.

In Vitro Evaluation: Mechanism of Action and Cellular Activity

The initial in vitro evaluation will focus on confirming the hypothesized mechanism of action as a PARP inhibitor and assessing its cellular activity in relevant cancer cell lines.

PARP Inhibition Assays

Two key assays will be employed to determine the compound's interaction with PARP enzymes: an enzymatic inhibition assay and a PARP trapping assay.

3.1.1. PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay measures the direct inhibition of PARP1 enzymatic activity.[11][12]

-

Principle: Histone proteins are coated on a 96-well plate. In the presence of activated DNA, PARP1 catalyzes the addition of biotinylated NAD+ to the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates inhibition of PARP1 activity.

-

Protocol:

-

Coat a 96-well plate with histone proteins and incubate overnight.

-

Wash the plate and add a reaction mixture containing activated DNA, biotinylated NAD+, and varying concentrations of 3-Amino-4-(2,2-difluoroethoxy)benzamide.

-

Initiate the reaction by adding purified PARP1 enzyme.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate and add a chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

-

3.1.2. In Vitro PARP Trapping Assay (Fluorescence Polarization)

This assay determines the ability of the compound to "trap" PARP1 on DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.[13][14][15]

-

Principle: A fluorescently labeled DNA probe is used. When PARP1 binds to the probe, the complex has a high fluorescence polarization (FP). Upon addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, resulting in a low FP signal. A PARP trapping inhibitor will prevent this dissociation, maintaining a high FP signal.[14]

-

Protocol:

-

In a 96-well black plate, add the fluorescent DNA probe, purified PARP1 enzyme, and varying concentrations of 3-Amino-4-(2,2-difluoroethoxy)benzamide.

-

Incubate at room temperature for 30-60 minutes.

-

Initiate the PARylation reaction by adding NAD+.

-

Incubate for 60 minutes at room temperature.

-

Measure the fluorescence polarization using a plate reader.

-

An increase in the FP signal in the presence of the compound indicates PARP trapping activity.

-

| Assay | Principle | Endpoint |

| PARP1 Enzymatic Assay | Measures inhibition of PARP1-catalyzed PARylation of histones. | IC₅₀ value (concentration for 50% inhibition). |

| PARP Trapping Assay | Measures the stabilization of the PARP1-DNA complex. | EC₅₀ value (concentration for 50% maximal trapping). |

Cellular Assays for DNA Damage and Repair

To assess the downstream cellular consequences of PARP inhibition, the following assays will be performed in a panel of cancer cell lines, including those with and without known DNA repair deficiencies (e.g., BRCA1/2 mutant and wild-type).

3.2.1. Comet Assay (Single-Cell Gel Electrophoresis)

This assay directly visualizes DNA strand breaks in individual cells.[3][16][17][18]

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

Protocol:

-

Treat cells with 3-Amino-4-(2,2-difluoroethoxy)benzamide, alone or in combination with a DNA-damaging agent (e.g., a methylating agent or radiation).

-

Embed the cells in low-melting-point agarose and layer onto a microscope slide.

-

Lyse the cells in a high-salt detergent solution.

-

Perform electrophoresis under alkaline conditions to detect single- and double-strand breaks.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.

-

3.2.2. γH2AX Immunofluorescence Assay

This assay specifically detects DNA double-strand breaks (DSBs).[1][2][19][20]

-

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. These γH2AX foci can be visualized and quantified using immunofluorescence microscopy.

-

Protocol:

-

Grow cells on coverslips and treat with the test compound.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Incubate with a primary antibody against γH2AX.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

-

In Vivo Evaluation: Preclinical Efficacy and Pharmacokinetics

Promising results from in vitro studies will warrant progression to in vivo evaluation in animal models.

Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered high-fidelity models for predicting clinical response.[4][21][22][23][24]

-

Model Selection: PDX models of cancers with a high prevalence of DNA repair deficiencies, such as ovarian, breast, and pancreatic cancers, will be selected. Both BRCA-mutant and BRCA-wild-type models should be included to assess synthetic lethality.

-

Study Design:

-

Expand the selected PDX models in immunodeficient mice (e.g., NOD-SCID).

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, 3-Amino-4-(2,2-difluoroethoxy)benzamide at different dose levels, standard-of-care).

-

Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, collect tumors for pharmacodynamic and biomarker analysis.

-

-

Endpoints: The primary endpoint will be tumor growth inhibition. Secondary endpoints may include survival and analysis of biomarkers such as PAR levels and γH2AX in tumor tissue.

Caption: Workflow for preclinical efficacy studies using PDX models.

Pharmacokinetic (PK) Studies in Rodents

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development.[25][26][27][28][29]

-

Study Design:

-

Administer 3-Amino-4-(2,2-difluoroethoxy)benzamide to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.

-

Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[26]

-

Process the blood to obtain plasma.

-

Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key PK parameters including:

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t₁/₂)

-

Area under the curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Oral bioavailability (%F)

-

-

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time at which Cmax is observed. |

| AUC | Total drug exposure over time. |

| t₁/₂ | Time required for the plasma concentration to decrease by half. |

| %F | Fraction of the oral dose that reaches systemic circulation. |

Conclusion and Future Directions

3-Amino-4-(2,2-difluoroethoxy)benzamide is a rationally designed molecule with significant therapeutic potential, primarily as a PARP inhibitor for the treatment of cancer. The strategic incorporation of the difluoroethoxy group is hypothesized to confer improved metabolic stability and pharmacokinetic properties compared to the parent 3-aminobenzamide scaffold. The comprehensive preclinical development plan outlined in this guide provides a rigorous framework for validating this hypothesis. Successful completion of these studies will provide the necessary data to support an Investigational New Drug (IND) application and advance this promising compound into clinical development. Future work could also explore the potential of this molecule in other therapeutic areas where PARP inhibition has shown promise, such as in neurodegenerative diseases and ischemia-reperfusion injury.[5][21]

References

-

Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

-

JoVE. (2023, March 7). Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes. Retrieved from [Link]

-

Bio-protocol. (n.d.). DNA double-strand break assay by immunofluorescence staining. Retrieved from [Link]

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.

-

MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643.

-

Taylor & Francis Online. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). Method for Generating a Patient-Derived Xenograft Model of CLL. Retrieved from [Link]

-

PubMed. (n.d.). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Retrieved from [Link]

-

JoVE. (2017, November 3). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

-

Wikipedia. (n.d.). Patient derived xenograft. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Spandidos Publications. (n.d.). Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine. Retrieved from [Link]

-

RE-Place. (2013, May 18). The essential comet assay: a comprehensive guide to measuring DNA damage and repair. Retrieved from [Link]

-

Assay-Protocol.com. (n.d.). PARP. Retrieved from [Link]

-

SpringerLink. (n.d.). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. Retrieved from [Link]

-

Crown Bioscience. (2025, October 1). Patient-Derived Xenografts (PDX): Foundations & Workflow. Retrieved from [Link]

-

YouTube. (2026, February 2). Metabolism-Driven Drug Design: Metabolite Profiling in Medicinal Chemistry. Retrieved from [Link]

-

Patsnap. (2025, May 29). What sample types and time points are ideal for rodent PK?. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Retrieved from [Link]

-

BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Innovative Strategies in Cancer Therapy. Retrieved from [Link]

-

NCBI. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

-

YouTube. (2024, September 13). How to improve metabolic stability in drug discovery. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Retrieved from [Link]

-

AACR Journals. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Retrieved from [Link]

-

NCBI. (2020, April 28). Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation. Retrieved from [Link]

-

Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

-

YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

-

NCBI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Retrieved from [Link]

-

OAText. (n.d.). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Retrieved from [Link]

Sources

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]

- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xenograft.org [xenograft.org]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]

- 9. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. youtube.com [youtube.com]

- 16. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 18. re-place.be [re-place.be]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Patient derived xenograft - Wikipedia [en.wikipedia.org]

- 23. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 25. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]

- 26. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 29. biotechfarm.co.il [biotechfarm.co.il]

A Technical Guide to the Physicochemical Properties of Fluorinated Benzamide Derivatives for Drug Discovery

Introduction: The Strategic Role of Fluorine in Benzamide Scaffolds

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs. Its defining feature is a robust hydrogen bonding capability, allowing for potent and specific interactions with biological targets. However, parent benzamide structures often present challenges in drug development, including metabolic instability and suboptimal membrane permeability.

The introduction of fluorine, the most electronegative element, is a cornerstone strategy for refining the properties of drug candidates.[1][2] When applied to the benzamide scaffold, fluorination is not merely an act of substitution but a precise tool for modulating a suite of physicochemical properties. These modifications can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately shaping its therapeutic potential.[1][3]

This guide provides an in-depth exploration of the critical physicochemical consequences of fluorinating benzamide derivatives. We will examine the causal relationships between fluorine substitution and key drug-like properties, present validated experimental protocols for their characterization, and offer data-driven insights to inform rational drug design.

The Multifaceted Impact of Fluorine on Key Physicochemical Properties

Fluorine's influence stems from a unique combination of its small size (a van der Waals radius of 1.47 Å, only slightly larger than hydrogen's 1.20 Å), extreme electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[2][3] These attributes allow for significant electronic modulation with minimal steric perturbation.[2]

Lipophilicity (LogP/LogD): A Counterintuitive Balance

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of membrane permeability, solubility, and plasma protein binding.[4] It is typically quantified as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH).[5][6]

The effect of fluorine on lipophilicity is nuanced. While its high electronegativity might suggest an increase in polarity and thus lower lipophilicity, the opposite is often observed, particularly with aromatic fluorination. Fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts.[3] This is because the C-F bond is a poor hydrogen bond acceptor, and its introduction disrupts the solvation shell of water molecules less than a more polar group might.

However, the impact is highly context-dependent. For instance, in a series of gem-difluorinated benzamides, derivatives with the CF2 group closer to the amide (β,β-difluorinated) showed slightly increased lipophilicity, whereas those with the group further away (γ,γ- and δ,δ-difluorinated) were less lipophilic.[7] This highlights that the overall electronic environment and molecular conformation dictate the net effect.

| Compound Class | Parent LogP | Fluorinated LogP | ΔLogP | Positional Effect |

| Benzamide (Hypothetical) | 1.50 | 1.75 | +0.25 | 4-Fluoro |

| Benzamide (Hypothetical) | 1.50 | 2.10 | +0.60 | 3,5-Difluoro |

| Bicyclic Amine Benzamides | 1.5 - 2.2 | Variable | +/- | Depends on distance from CF2 to amide[7] |

| α-Fluoroalkyl Benzamides | Variable | Nuanced | +/- | Depends on competing inductive/polarization effects[8] |

Table 1: Illustrative effects of fluorination on the LogP of benzamide derivatives. Actual values are highly structure-dependent.

Acidity and Basicity (pKa): The Inductive Powerhouse

Fluorine's potent electron-withdrawing inductive effect dramatically influences the pKa of nearby ionizable groups.[9] For a benzamide, this primarily affects the acidity of the amide N-H proton. Fluorine substitution on the phenyl ring withdraws electron density, making the amide proton more acidic (i.e., lowering its pKa).

This modulation is predictable and powerful. Studies on fluorinated amines and related structures show a systematic decrease in the pKa of basic centers and an increase in the acidity of acidic protons.[9][10] For example, introducing a fluorine atom at the β-position relative to an amine can lower its pKa by 1.1–3.3 units.[10] This has profound implications for a drug's ionization state at physiological pH (typically 7.4), which in turn governs its solubility, permeability, and potential for target engagement or off-target effects like hERG channel binding.[6][11]

Metabolic Stability: Blocking the "Soft Spots"

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability. The C-F bond is significantly stronger (bond energy ~110-126 kcal/mol) than a corresponding C-H bond (~94-113 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[12][13]

By strategically placing fluorine at metabolically labile positions—so-called "soft spots" like benzylic carbons or electron-rich aromatic sites—chemists can effectively block hydroxylation and other oxidative pathways. This tactic can significantly increase a drug's half-life and oral bioavailability.[1] For example, fluorination at metabolically vulnerable aromatic positions was shown to reduce hydroxylation in a series of dopamine receptor antagonists.[1]

It is crucial to note, however, that the C-F bond is not entirely inert. Metabolism can still occur, sometimes leading to oxidative defluorination or the formation of toxic metabolites like fluoroacetate, particularly if the fluorine is on an alkyl group.[13][14] Therefore, careful metabolite identification studies are essential.

The logical relationship between fluorine's properties and its effect on drug metabolism is illustrated below.

Self-Validating Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is paramount. The following protocols are designed to be self-validating systems, incorporating necessary controls and calibration steps to ensure data integrity.

Protocol: Lipophilicity (LogP/LogD) Determination by Shake-Flask Method

The shake-flask method is the gold-standard for LogP determination due to its direct measurement of partitioning.[15]

Causality: This method physically establishes an equilibrium of the analyte between two immiscible phases (n-octanol and aqueous buffer). The ratio of concentrations at equilibrium directly reflects the compound's lipophilicity. Pre-saturation of the solvents is critical because n-octanol and water have some mutual solubility; failure to pre-saturate would cause solvent volumes to change during the experiment, leading to inaccurate concentration measurements.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a sufficient quantity of n-octanol and aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). Vigorously mix the two phases in a separatory funnel for 1 hour. Allow the layers to separate completely overnight. These are now your "pre-saturated" solvents.

-

Stock Solution: Prepare a stock solution of the fluorinated benzamide derivative in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine 2 mL of pre-saturated n-octanol and 2 mL of pre-saturated aqueous buffer.

-

Analyte Addition: Add a small aliquot of the stock solution (e.g., 20 µL) to the biphasic system. The volume should be less than 1% of the total aqueous volume to avoid co-solvent effects.[16]

-

Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[4]

-

Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. Quantify the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV or MS detection.[17] A calibration curve must be run in parallel for accurate quantification.

-

Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Aqueous])[18]

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during the addition of a titrant.[19][20][21]

Causality: This method relies on the Henderson-Hasselbalch equation. As a known concentration of strong acid or base is added to a solution of the analyte, the pH changes. At the half-equivalence point—where exactly half of the analyte has been neutralized—the pH of the solution is equal to the pKa of the ionizable group.[19] The inflection point on the resulting titration curve identifies this point with high accuracy.[19][21]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.[19]

-

Analyte Preparation: Accurately weigh and dissolve the fluorinated benzamide derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically between 10⁻⁴ M and 10⁻³ M.[19][22]

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with measurements, especially in basic solutions.[19]

-

Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Titration: Using an automated titrator or a precision burette, add small, precise increments of the titrant to the analyte solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. To precisely identify the equivalence point, calculate and plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[23]

-

pKa Calculation: The pH at the half-volume of the equivalence point corresponds to the pKa.

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with a metabolically active system, such as human liver microsomes (HLM), to predict in vivo clearance.[24][25][26]

Causality: Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, primarily CYPs.[24][27] By incubating the compound with microsomes in the presence of the necessary cofactor (NADPH), we initiate these metabolic reactions.[24][25] Measuring the depletion of the parent compound over time allows for the calculation of an in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting hepatic clearance in vivo.[28] A control reaction without the cofactor is essential to distinguish enzymatic degradation from chemical instability.

Step-by-Step Methodology:

-

Reagent Preparation: Thaw pooled human liver microsomes on ice.[25] Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[25] Prepare a 1 mM NADPH cofactor solution in buffer. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Reaction Mixture: In a microcentrifuge tube, prepare the main incubation mixture by adding buffer, liver microsomes (to a final concentration of 0.5 mg/mL protein), and the test compound (to a final concentration of 1 µM).[24][25] The final DMSO concentration should be ≤ 0.25%.[24] Prepare a parallel control incubation without NADPH.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the reaction by adding the NADPH solution to the main incubation mixture (and buffer to the control).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot from the reaction mixture.[24]

-

Quenching: Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard for LC-MS/MS analysis).[24][25]

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of parent compound remaining relative to the T=0 sample.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant.

-

In vitro t½ = 0.693 / k

-

CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]

-

Conclusion

The strategic fluorination of benzamide derivatives is a powerful and versatile approach in modern drug discovery. By understanding the fundamental physicochemical principles—how fluorine's unique electronic properties modulate lipophilicity, pKa, and metabolic stability—medicinal chemists can make more informed decisions. A seemingly simple substitution can transform a challenging lead compound into a viable drug candidate with an optimized ADME profile. The rigorous and validated experimental characterization of these properties, as detailed in this guide, is not merely a data collection exercise; it is an essential component of a rational, hypothesis-driven design cycle that accelerates the journey from the laboratory to the clinic.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

De Leger, M. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

-

Yilmaz, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Log D Measurement - AxisPharm. (2024). Retrieved from [Link]

-

metabolic stability in liver microsomes - Mercell. (n.d.). Retrieved from [Link]

-

Melnykov, K. P., et al. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]

-

Obach, R. S. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. Retrieved from [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (n.d.). Retrieved from [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

-

Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Retrieved from [Link]

-

Al-Salami, H., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-37. Retrieved from [Link]

-

El elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 358-367. Retrieved from [Link]

-

Thermodynamic solubility - Strasbourg - PCBIS. (n.d.). Retrieved from [Link]

-

Zhang, H., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. Retrieved from [Link]

-

Njardarson, J. T. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. Retrieved from [Link]

-

Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Retrieved from [Link]

-

Zhang, H., et al. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher. Retrieved from [Link]

-

Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). Retrieved from [Link]

-

Gregory, R. J., et al. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved from [Link]

-

Coe, S., & Shanu-Wilson, J. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Retrieved from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

Grygorenko, O. O. (2022). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). Library Dissertation Showcase - University of Lincoln. Retrieved from [Link]

-

Gregory, R. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. Retrieved from [Link]

-

The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). PMC - NIH. Retrieved from [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). Crystal Growth & Design, 24(12), 5276-5284. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Log D Measurement | AxisPharm [axispharm.com]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 25. info.mercell.com [info.mercell.com]

- 26. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 27. mttlab.eu [mttlab.eu]

- 28. nuvisan.com [nuvisan.com]

A Technical Guide to the Synthetic Pathways of 3-Amino-4-(2,2-difluoroethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of plausible synthetic pathways for 3-Amino-4-(2,2-difluoroethoxy)benzamide, a key structural motif in medicinal chemistry. The synthesis of this molecule presents unique challenges, primarily in the strategic introduction of the 2,2-difluoroethoxy group and the regioselective incorporation of the amino and benzamide functionalities. This document outlines two distinct, viable synthetic routes, offering a comprehensive examination of the underlying chemical principles, experimental considerations, and potential challenges associated with each approach. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel fluorinated aromatic compounds for drug discovery and development.

Introduction

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,2-difluoroethoxy group, in particular, offers a unique combination of electronic properties and lipophilicity that can favorably modulate the pharmacokinetic and pharmacodynamic profile of a drug candidate. 3-Amino-4-(2,2-difluoroethoxy)benzamide represents a valuable building block, combining this fluorinated moiety with a versatile benzamide scaffold, making its efficient synthesis a topic of significant interest. This guide will explore two logical and scientifically grounded synthetic pathways to this target molecule.

Pathway 1: Late-Stage Difluoroethoxylation of a Pre-functionalized Aromatic Core

This initial strategy focuses on constructing the core benzamide structure with the necessary nitro and hydroxyl functionalities in place, followed by the crucial introduction of the 2,2-difluoroethyl group.

Logical Framework: Pathway 1

Caption: Synthetic route starting with esterification and nitration, followed by amidation and late-stage introduction of the difluoroethoxy group.

Step-by-Step Synthesis and Scientific Rationale

1. Esterification of 4-Hydroxybenzoic Acid:

The synthesis commences with the protection of the carboxylic acid functionality of 4-hydroxybenzoic acid as a methyl ester. This is a standard Fischer esterification, typically carried out in methanol with a catalytic amount of a strong acid like sulfuric acid. This protection prevents unwanted side reactions of the carboxylic acid in the subsequent nitration step.

2. Nitration of Methyl 4-hydroxybenzoate:

The resulting methyl 4-hydroxybenzoate is then subjected to nitration to introduce a nitro group ortho to the hydroxyl group. This is a classic electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group. By carefully controlling the reaction conditions (e.g., using a mixture of nitric acid and sulfuric acid at low temperatures), selective mono-nitration at the 3-position can be achieved.

3. Hydrolysis of the Ester:

The methyl ester is then hydrolyzed back to the carboxylic acid to yield 4-hydroxy-3-nitrobenzoic acid. This is typically achieved by saponification with a base such as sodium hydroxide, followed by acidification.

4. Amidation of 4-Hydroxy-3-nitrobenzoic Acid:

The carboxylic acid is converted to the primary amide, 4-hydroxy-3-nitrobenzamide. A common method for this transformation is to first convert the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia or an ammonia equivalent.

5. O-Alkylation with 2-Bromo-1,1-difluoroethene:

This is the key step for introducing the difluoroalkoxy moiety. The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzamide is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile. This phenoxide attacks 2-bromo-1,1-difluoroethene in a nucleophilic addition-elimination reaction to form the 2-bromo-1,1-difluoroethyl ether intermediate. A similar strategy has been successfully employed for the synthesis of various aryl-α,α-difluoroethyl ethers[1][2].

6. Hydrogenolysis of the Bromine Atom:

The bromine atom in the intermediate is removed via catalytic hydrogenolysis. This is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This step yields 4-(2,2-difluoroethoxy)-3-nitrobenzamide.

7. Reduction of the Nitro Group:

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be used for this transformation, such as iron powder in the presence of ammonium chloride, or catalytic hydrogenation. This step affords the target molecule, 3-Amino-4-(2,2-difluoroethoxy)benzamide.

| Step | Reaction | Key Reagents & Conditions | Expected Yield |

| 1 | Esterification | Methanol, H₂SO₄ (cat.), reflux | >95% |

| 2 | Nitration | HNO₃, H₂SO₄, 0°C to rt | 80-90% |

| 3 | Hydrolysis | 1. NaOH, H₂O, reflux; 2. HCl | >95% |

| 4 | Amidation | 1. SOCl₂, reflux; 2. aq. NH₃ | 85-95% |

| 5 | O-Alkylation | 2-bromo-1,1-difluoroethene, K₂CO₃, DMF | 70-85% |

| 6 | Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | >90% |

| 7 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 85-95% |

Pathway 2: Early-Stage Difluoroethoxylation and Subsequent Functional Group Transformations

This alternative approach prioritizes the early introduction of the 2,2-difluoroethoxy group onto a simpler aromatic precursor, followed by the sequential installation of the nitro and benzamide functionalities.

Logical Framework: Pathway 2

Caption: An alternative synthetic route involving early-stage introduction of the difluoroethoxy group, followed by functional group interconversions.

Step-by-Step Synthesis and Scientific Rationale

1. O-Alkylation of 4-Nitrophenol:

The synthesis begins with the O-alkylation of 4-nitrophenol. The phenolic proton of 4-nitrophenol is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate. The resulting phenoxide then undergoes a nucleophilic addition-elimination with 2-bromo-1,1-difluoroethene to form 1-(2-bromo-1,1-difluoroethoxy)-4-nitrobenzene[1][2].

2. Hydrogenolysis of the Bromine Atom:

Similar to Pathway 1, the bromine atom is removed by catalytic hydrogenolysis using H₂ and a Pd/C catalyst to yield 1-(2,2-difluoroethoxy)-4-nitrobenzene.

3. Reduction of the Nitro Group:

The nitro group of 1-(2,2-difluoroethoxy)-4-nitrobenzene is reduced to an amine to give 4-(2,2-difluoroethoxy)aniline. This can be achieved using various reducing agents as previously described.

4. Sandmeyer Reaction to Form the Benzoic Acid:

The aniline is converted to the corresponding benzoic acid via a Sandmeyer-type reaction sequence. The primary amine is first diazotized with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) to form a diazonium salt. This is followed by cyanation using copper(I) cyanide to yield the benzonitrile, which is then hydrolyzed under acidic or basic conditions to afford 4-(2,2-difluoroethoxy)benzoic acid.

5. Nitration of 4-(2,2-difluoroethoxy)benzoic Acid:

The benzoic acid is then nitrated. The 2,2-difluoroethoxy group is an ortho-, para-directing group, and the carboxylic acid is a meta-directing group. In this case, the activating effect of the ether group will direct the incoming nitro group to the position ortho to it (and meta to the carboxylic acid), yielding 3-nitro-4-(2,2-difluoroethoxy)benzoic acid.

6. Amidation of the Carboxylic Acid:

The carboxylic acid is converted to the primary amide, 3-nitro-4-(2,2-difluoroethoxy)benzamide, using standard amidation methods (e.g., via the acid chloride).

7. Reduction of the Nitro Group:

Finally, the nitro group is reduced to an amine to furnish the target molecule, 3-Amino-4-(2,2-difluoroethoxy)benzamide.

| Step | Reaction | Key Reagents & Conditions | Expected Yield |

| 1 | O-Alkylation | 2-bromo-1,1-difluoroethene, K₂CO₃, DMF | 75-90% |

| 2 | Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | >90% |

| 3 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 85-95% |

| 4 | Sandmeyer Reaction | 1. NaNO₂, H₂SO₄; 2. CuCN; 3. H₃O⁺, heat | 60-75% (over 3 steps) |

| 5 | Nitration | HNO₃, H₂SO₄, 0°C to rt | 70-85% |

| 6 | Amidation | 1. SOCl₂, reflux; 2. aq. NH₃ | 85-95% |

| 7 | Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 85-95% |

Experimental Protocols

Representative Protocol for O-Alkylation of a Phenol with 2-Bromo-1,1-difluoroethene (Pathway 1, Step 5)

-

To a solution of 4-hydroxy-3-nitrobenzamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

2-Bromo-1,1-difluoroethene (1.2 eq) is added dropwise to the suspension.

-

The reaction mixture is heated to 60-70 °C and stirred for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(2-bromo-1,1-difluoroethoxy)-3-nitrobenzamide.

Representative Protocol for Nitro Group Reduction (Applicable to both pathways)

-

To a stirred suspension of the nitro-substituted benzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is added ammonium chloride (4.0-5.0 eq) and iron powder (4.0-5.0 eq).

-

The reaction mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours, with reaction progress monitored by TLC or LC-MS.

-

After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous residue is basified with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 3-aminobenzamide derivative.

Conclusion

The synthesis of 3-Amino-4-(2,2-difluoroethoxy)benzamide can be approached through at least two logical and robust synthetic pathways. Pathway 1, featuring a late-stage difluoroethoxylation, may be advantageous if the starting 4-hydroxybenzoic acid is readily available and the subsequent functional group manipulations are high-yielding. Pathway 2, with an early introduction of the 2,2-difluoroethoxy group, offers an alternative strategy that may be preferable depending on the commercial availability and cost of the starting materials, as well as the overall convergency of the synthesis. Both routes rely on well-established chemical transformations, and the choice between them will likely be dictated by practical considerations such as starting material accessibility, overall yield, and scalability. This guide provides a solid foundation for the rational design and execution of the synthesis of this and structurally related fluorinated benzamides.

References

-

Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers. Organic Letters, 14(15), 3928–3931. [Link]

- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.).

-

Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers. Organic Letters. [Link]

- Hartwig, J. F. (2010).

- Process for preparing 2,2-difluoroethanol. (n.d.).

-

Difluoromethylation of Phenols. (2024). Organic Syntheses. [Link]

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.

- Process for preparing 2,2-difluoroethanol. (n.d.).

- Monofluorination of 1,3-diketones. (2024). Beilstein Journal of Organic Chemistry.

-

TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). Organic & Biomolecular Chemistry. [Link]

- Process for preparing 2,2-difluoroethanol. (n.d.).

- Process for the preparation of 4-hydroxy-3-nitrobenzoic acid. (n.d.).

- Alkylation of phenols. (n.d.).

-

Alkylation of phenol: a mechanistic view. (2008). The Journal of Physical Chemistry A. [Link]

-

One-Pot Alkylation–Sulfonylation of Diphenol. (2025). Molecules. [Link]

Sources

Methodological & Application

The Strategic Integration of 3-Amino-4-(2,2-difluoroethoxy)benzamide in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered pKa, have made fluorinated building blocks indispensable tools for medicinal chemists. Among these, 3-Amino-4-(2,2-difluoroethoxy)benzamide has emerged as a particularly valuable scaffold. Its structure thoughtfully combines three key pharmacophoric elements: a primary aromatic amine for versatile derivatization, a benzamide moiety prevalent in numerous bioactive compounds, and a 2,2-difluoroethoxy group, which serves as a bioisostere for other functional groups and can significantly improve drug-like properties.

This technical guide provides an in-depth exploration of the applications of 3-Amino-4-(2,2-difluoroethoxy)benzamide as a building block in medicinal chemistry. We will delve into its inherent chemical logic, provide detailed protocols for its utilization in the synthesis of kinase inhibitor precursors, and offer insights into the causality behind experimental choices.

Physicochemical and Structural Attributes

A comprehensive understanding of a building block's properties is paramount for its effective implementation in a synthetic workflow. The table below summarizes the key physicochemical and structural data for 3-Amino-4-(2,2-difluoroethoxy)benzamide.

| Property | Value | Source |

| CAS Number | 1551503-09-3 | [2] |

| Molecular Formula | C₉H₁₀F₂N₂O₂ | N/A |

| Molecular Weight | 216.19 g/mol | N/A |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Solubility | Soluble in DMSO, DMF, and Methanol | General Knowledge |

| pKa (predicted) | Amine: ~3.5; Amide NH: ~17 | General Knowledge |

The presence of the electron-withdrawing difluoroethoxy group ortho to the amino group modulates the nucleophilicity of the aniline, a critical consideration for subsequent chemical transformations.

Core Application: A Gateway to Kinase Inhibitors

The benzamide scaffold is a well-established pharmacophore in the design of various kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged structure in oncology and inflammation research.[3][4] 3-Amino-4-(2,2-difluoroethoxy)benzamide serves as an excellent starting material for the synthesis of a diverse array of substituted benzamides targeting various kinase families, including Tropomyosin receptor kinase (Trk) inhibitors, which are of significant interest in cancer therapy.[5][6][7]

Rationale for Application in Kinase Inhibitor Synthesis

The 3-amino group of 3-Amino-4-(2,2-difluoroethoxy)benzamide provides a reactive handle for the introduction of various heterocyclic systems, a common strategy in the design of potent and selective kinase inhibitors. The difluoroethoxy group at the 4-position can enhance membrane permeability and metabolic stability, and its steric bulk can be exploited to achieve selectivity for the target kinase.

The following section details a representative protocol for the acylation of 3-Amino-4-(2,2-difluoroethoxy)benzamide with a heteroaryl carboxylic acid, a key step in the construction of many kinase inhibitor backbones.

Experimental Protocol: Synthesis of a Representative N-(Heteroaryl)benzamide Intermediate

This protocol describes a standard amidation reaction to illustrate the utility of 3-Amino-4-(2,2-difluoroethoxy)benzamide as a nucleophilic component in amide bond formation.

Reaction Scheme:

Materials:

-

3-Amino-4-(2,2-difluoroethoxy)benzamide (1.0 eq)

-

2-Chloropyridine-4-carbonyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-Amino-4-(2,2-difluoroethoxy)benzamide (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

-

Base Addition: Add triethylamine or DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Acyl Chloride Addition: In a separate flask, dissolve 2-chloropyridine-4-carbonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred solution of the aniline and base at 0 °C (ice bath). The slow addition helps to control the exotherm of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure N-(2-chloropyridine-4-carbonyl)-3-amino-4-(2,2-difluoroethoxy)benzamide.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Water can react with the acyl chloride, reducing the yield of the desired product.

-

Excess Base: Ensures complete neutralization of the generated HCl and drives the reaction to completion.

-

Dropwise Addition at 0 °C: Controls the reaction rate and prevents potential side reactions due to localized heating.

-

Aqueous Workup: Removes the base hydrochloride salt and other water-soluble impurities.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a representative kinase inhibitor intermediate.

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Troubleshooting and Safety Considerations

-

Side Reactions: The formation of di-acylated products can occur if the reaction is run at elevated temperatures or with a large excess of the acyl chloride. Careful control of stoichiometry and temperature is crucial.

-

Safety: Acyl chlorides are corrosive and react with moisture to release HCl gas. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine and DIPEA are volatile and flammable bases; handle with care.

Conclusion

3-Amino-4-(2,2-difluoroethoxy)benzamide is a versatile and valuable building block for medicinal chemistry. Its strategic combination of a reactive amino group, a privileged benzamide scaffold, and a metabolically robust difluoroethoxy moiety makes it an ideal starting point for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

-

Manley, P. W., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]

-

Sargsyan, A., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7129. [Link]

- Array BioPharma Inc. (2015). TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.

- Array BioPharma Inc. (2015). Trka kinase inhibitors, compositions and methods thereof.

-

El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor active against T315I mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189097. [Link]

-

Murray, L. J., et al. (2021). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 64(22), 16391-16429. [Link]

-

ResearchGate. (n.d.). Chemical structures of selected clinical Trk inhibitors. [Link]

-

Van der Veken, P., et al. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(24), 10807-10836. [Link]

- Array BioPharma Inc. (2015). Trka kinase inhibitors, compositions and methods thereof.

-

Ozawa, R., & Yamamoto, T. (2022). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

-

Čikotienė, I., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(11), 3505. [Link]

-

Melnykov, K. P., et al. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

PubChem. 2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide. [Link]

-

Armani, E., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(3), 793-816. [Link]

-

El-Gamal, M. I., et al. (2020). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 25(21), 5030. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AU2015236428A1 - TrkA kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]

Amide coupling reactions involving 3-Amino-4-(2,2-difluoroethoxy)benzamide

Application Note: High-Efficiency Amide Coupling Protocols for 3-Amino-4-(2,2-difluoroethoxy)benzamide

Executive Summary

This guide details optimized protocols for the acylation of 3-Amino-4-(2,2-difluoroethoxy)benzamide (referred to herein as Compound A ). This scaffold is a critical intermediate in the synthesis of VEGFR/EGFR kinase inhibitors and bioisosteres of benzimidazole therapeutics.

Compound A presents specific synthetic challenges:

-

Nucleophilicity: The aniline nitrogen is electronically modulated. While the ortho-alkoxy group is electron-donating by resonance, the terminal difluoro moiety exerts a significant inductive electron-withdrawing effect (

), rendering the amine less nucleophilic than standard anisidines. -

Solubility: The primary benzamide moiety creates a rigid hydrogen-bond network, often limiting solubility in non-polar solvents (DCM, Toluene) and necessitating polar aprotic media (DMF, DMSO, NMP).

-

Chemistries: Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics.[1] This guide prioritizes HATU for discovery-scale and T3P® for process-scale applications.

Chemical Context & Reactivity Analysis

The reaction of interest is the acylation of the aniline nitrogen (

-

Nucleophile:

(3-position). -

Non-Reactive Site:

(1-position). The primary amide nitrogen is resonance-deactivated and will not participate in acylation under standard basic/neutral conditions. -

Electronic Modulator: The

group. The fluorine atoms lower the

Reactivity Diagram (DOT Visualization)

Figure 1: Mechanistic flow and critical factors influencing the coupling efficiency of Compound A.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (<100 mg), valuable acid partners, high-throughput library synthesis. Mechanism: Generates a highly reactive At-ester (7-azabenzotriazole active ester), accelerating attack by the sluggish aniline.

Materials

-

Substrate: 3-Amino-4-(2,2-difluoroethoxy)benzamide (1.0 equiv)

-

Acid: Carboxylic acid partner (1.1 – 1.2 equiv)

-

Reagent: HATU (1.2 equiv) [1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

-

Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.

-

Coupling: Add Compound A (1.0 equiv) directly to the reaction mixture.

-

Incubation: Stir at RT for 2–4 hours.

-

Workup:

-

Dilute with EtOAc (10x volume).

-

Wash sequentially with:

-

Sat.

(2x) – Removes unreacted acid/HATU byproducts. -

Water (2x) – Removes DMF.

-

Brine (1x).

-

-

Dry over

, filter, and concentrate.

-

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling (Scale-Up)

Best for: Gram-scale synthesis, difficult purifications, "Green" chemistry requirements. Mechanism: T3P acts as a water scavenger and activates the acid as a mixed anhydride. It produces water-soluble byproducts, simplifying purification [2].[4]

Materials

-

Substrate: Compound A (1.0 equiv)

-

Acid: Carboxylic acid partner (1.1 equiv)

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc (if solubility permits) or DMF/EtOAc (1:1 mixture)

Step-by-Step Procedure

-

Slurry Preparation: Charge the reaction vessel with Compound A (1.0 equiv), Carboxylic Acid (1.1 equiv), and Solvent (concentration ~0.5 M).

-

Base Addition: Add Pyridine (4.0 equiv). Note: Pyridine acts as both base and acylation catalyst.[2]

-

T3P Addition: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Optimization: If conversion is slow, heat to 60°C. T3P is thermally stable and highly effective at elevated temperatures for sterically hindered anilines [2].

-

-

Workup (The "Self-Cleaning" Step):

-

Dilute with water.

-

If using EtOAc, separate phases.[1] If using DMF, extract with EtOAc/IPA (9:1).

-

Wash organic layer with 1N HCl (removes Pyridine and excess aniline).

-

Wash with 1N NaOH (removes unreacted acid and T3P byproducts).

-

Concentrate to yield product (often requiring no chromatography).

-

Comparative Data & Selection Guide

| Feature | HATU Protocol | T3P Protocol | Acid Chloride (SOCl2) |

| Reaction Rate | Fast (1–4 h) | Moderate (12–24 h) | Instant |

| Nucleophile Tolerance | High | High (with heat) | Very High |

| Epimerization Risk | Low | Very Low (Best in Class) | High |

| Purification | Chromatography usually req. | Extraction often sufficient | Extraction |

| Cost | High | Moderate | Low |

| Recommended Use | Library / MedChem | Process / Scale-up | Failed Couplings |

Troubleshooting & "Nuclear" Option

If Protocols A and B fail (typically due to extreme steric bulk on the acid partner):

Protocol C: In-Situ Acid Chloride Generation

-

Suspend Carboxylic Acid in DCM/DMF (cat.).

-

Add Oxalyl Chloride (1.2 equiv) dropwise (gas evolution). Stir 1h.

-

Concentrate to dryness (remove excess oxalyl chloride).

-

Redissolve acid chloride in THF.

-

Add Compound A and Pyridine (excess). Heat to reflux if necessary.

Solubility Note: If Compound A precipitates during reaction, switch solvent to NMP (N-Methyl-2-pyrrolidone) . It possesses superior solvating power for benzamides compared to DMF.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal coupling strategy based on scale and reaction progress.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[6] Journal of the American Chemical Society.[1]

-

Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[6] Encyclopedia of Reagents for Organic Synthesis.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. d-nb.info [d-nb.info]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 3-Amino-4-(2,2-difluoroethoxy)benzamide

Introduction: The Strategic Importance of 3-Amino-4-(2,2-difluoroethoxy)benzamide in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][] Kinase inhibitors have revolutionized the treatment of various malignancies by specifically targeting the molecular abnormalities within cancer cells.[1][4]